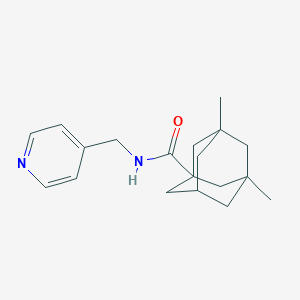
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide, also known as DAC, is a synthetic compound that has been widely used in scientific research. DAC is a derivative of amantadine, which is an antiviral drug. DAC has been found to have various biochemical and physiological effects, making it a promising compound for research in multiple fields.
作用机制
The mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide may act by inhibiting the activity of certain enzymes, such as histone deacetylases. This inhibition may lead to changes in gene expression, which could explain the various effects of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to inhibit the growth and proliferation of cancer cells. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide in lab experiments is its stability. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is a stable compound that can be easily synthesized and purified. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is its limited solubility in water. This can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide. One area of research could be the development of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide-based drugs for the treatment of cancer and viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide. Finally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide could be studied for its potential use in the treatment of neurological disorders.
合成方法
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide can be synthesized through a multi-step process that involves the reaction of amantadine with pyridine-4-carboxaldehyde. The resulting intermediate is then treated with methylmagnesium bromide, followed by acylation with adamantanecarboxylic acid chloride. The final product is purified through recrystallization.
科学研究应用
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been extensively studied for its potential use in various scientific fields. It has been found to have anticancer properties and has been used in cancer research. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has also been studied for its antiviral properties and has been found to inhibit the replication of certain viruses. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been used in neuroscience research, as it has been found to have neuroprotective effects.
属性
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-17-7-15-8-18(2,11-17)13-19(9-15,12-17)16(22)21-10-14-3-5-20-6-4-14/h3-6,15H,7-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNZVEVZNJXUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5309237.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine](/img/structure/B5309247.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309250.png)
![4-bromo-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5309260.png)
![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)
![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)
![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5309291.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)

![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)
![N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide](/img/structure/B5309303.png)